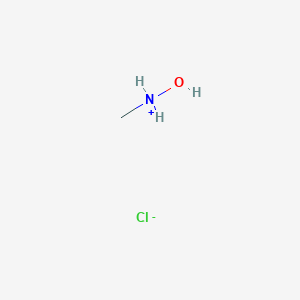
Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is a complex organic compound characterized by the presence of a pyridinium ring substituted with a dimethylamino group, a phenylmethyleneamino moiety, and a methyl group This compound forms a perchlorate salt, which enhances its stability and solubility in certain solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate generally involves the following steps:
Formation of Intermediate Compounds: : The initial step often requires the synthesis of intermediate compounds, such as 3-(dimethylamino)pyridine and 4-(dimethylamino)benzaldehyde.
Condensation Reaction: : These intermediates then undergo a condensation reaction under specific conditions, such as the presence of acid catalysts and controlled temperatures, to form the desired product.
Purification: : The resulting compound is purified through recrystallization or chromatographic techniques.
Industrial Production Methods
On an industrial scale, the synthesis may involve:
Large-scale Condensation Reactions: : Employing larger reactors and more concentrated reagents.
Continuous Production Systems: : Utilizing continuous flow reactors to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where it loses electrons, often facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : Reduction involves gaining electrons, typically achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Involves replacing one functional group with another, common reagents include halides and strong acids.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Halides like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation Products: : Potential formation of pyridine N-oxides.
Reduction Products: : Formation of the corresponding amines.
Substitution Products: : Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: : Utilized as a ligand in various catalytic processes.
Indicators: : Due to its vivid color, it is used as an indicator in titrations.
Biology
Fluorescent Probes: : Used in biological assays for detecting specific biomolecules.
DNA Interactions: : Employed in the study of DNA-binding properties.
Medicine
Drug Design: : Serves as a scaffold for the development of therapeutic agents.
Diagnostics: : Utilized in diagnostic imaging techniques.
Industry
Dyes: : Used in the manufacture of dyes for textiles and other materials.
Sensors: : Integrated into sensors for detecting environmental pollutants.
Mecanismo De Acción
The compound's mechanism of action involves:
Interaction with Biomolecules: : Binds to specific targets like proteins or nucleic acids.
Pathways: : Influences biochemical pathways by acting as an inhibitor or activator, depending on its structural configuration and the target.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: : Examples include Pyridinium chlorochromate and Pyridinium dichromate.
Phenylmethyleneamino Compounds: : Such as N-phenylmethylene-2-methylpyridinium.
Uniqueness
Structural Complexity: : The unique combination of functional groups in Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate confers specific chemical reactivity and biological activity not found in simpler analogs.
Applications: : The breadth of its applications in various fields, from industrial dye production to advanced biological research, sets it apart from more narrowly used compounds.
Propiedades
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N,2-trimethylpyridin-1-ium-3-amine;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N4.ClHO4/c1-14-17(20(4)5)7-6-12-21(14)18-13-15-8-10-16(11-9-15)19(2)3;2-1(3,4)5/h6-13H,1-5H3;(H,2,3,4,5)/q+1;/p-1/b18-13+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSWVGOMMRBELD-PUBYZPQMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)N(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)N(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145234-91-9 |
Source


|
| Record name | Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145234919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)



![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)

![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)



![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
